molecular formula C10H20O2 B13288435 2-(4-Methylcyclohexyl)propane-1,3-diol

2-(4-Methylcyclohexyl)propane-1,3-diol

Cat. No.: B13288435
M. Wt: 172.26 g/mol
InChI Key: RERGOVHIWYTLHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)propane-1,3-diol can be achieved through various methods. One common approach involves the reduction of 2-methoxycinnamaldehyde . The reaction typically requires a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through catalytic hydrogenation processes, which involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further convert this compound into alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, anhydrous conditions.

    Substitution: SOCl₂, PBr₃, reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

2-(4-Methylcyclohexyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its cyclohexane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylcyclohexyl)propane-1,3-diol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific structural features are required.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(4-methylcyclohexyl)propane-1,3-diol

InChI

InChI=1S/C10H20O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-12H,2-7H2,1H3

InChI Key

RERGOVHIWYTLHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CO)CO

Origin of Product

United States

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